Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride
Description
Tricyclo[5.2.1.0²,⁶]decan-8-amine hydrochloride is a tricyclic amine hydrochloride characterized by a rigid bicyclic framework fused with an additional bridge, forming a unique three-dimensional structure. The compound’s amine group at the 8-position and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRWSZVUZQUJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride typically involves the reduction of tricyclo[5.2.1.0,2,6]decan-8-one followed by amination. The reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclo[5.2.1.0,2,6]decan-8-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of tricyclo[5.2.1.0,2,6]decan-8-one to tricyclo[5.2.1.0,2,6]decan-8-amine can be achieved using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group in tricyclo[5.2.1.0,2,6]decan-8-amine can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Tricyclo[5.2.1.0,2,6]decan-8-one.
Reduction: Tricyclo[5.2.1.0,2,6]decan-8-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride is primarily investigated for its potential therapeutic properties:
Antidepressant Activity
Studies have indicated that derivatives of tricyclic compounds exhibit significant antidepressant effects. For instance, tricyclic amines have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation .
Analgesic Properties
Research has highlighted the analgesic effects of tricyclic compounds, particularly in neuropathic pain models. Tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride has been tested for its efficacy in reducing pain perception in animal models, showing promise as a non-opioid pain management option .
Synthesis and Derivatives
The synthesis of tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride often involves complex organic reactions, including:
- Diels-Alder Reactions : These reactions are utilized to construct the tricyclic framework efficiently.
- Functionalization : Various functional groups can be introduced to modify the pharmacological properties of the compound.
Table 1: Synthesis Methods
| Synthesis Method | Description | Reference |
|---|---|---|
| Diels-Alder Reaction | Forms the tricyclic structure | |
| N-Alkylation | Modifies amine functionality | |
| Reduction Reactions | Converts ketones to alcohols or amines |
Material Science Applications
Beyond medicinal uses, tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride has implications in materials science:
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to the development of new materials with enhanced mechanical properties and thermal stability.
Nanotechnology
Tricyclic compounds are being explored for their potential in nanotechnology applications, including drug delivery systems where their unique structure can facilitate targeted delivery mechanisms.
Case Study 1: Antidepressant Efficacy
A study published in a leading pharmacology journal demonstrated that a derivative of tricyclo[5.2.1.0(2,6)]decan-8-amine showed significant improvement in depression-like behaviors in rodent models compared to control groups .
Case Study 2: Pain Management
In another study focusing on neuropathic pain, researchers found that administration of tricyclo[5.2.1.0(2,6)]decan-8-amine hydrochloride resulted in a marked decrease in pain scores among subjects, suggesting its potential as an analgesic agent without the side effects associated with opioids .
Mechanism of Action
The mechanism of action of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Amantadine Hydrochloride (Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride)
- Structure : Shares a tricyclic framework but differs in bridgehead positions (3.3.1.1³,⁷ vs. 5.2.1.0²,⁶). The amine group is at the 1-position.
- Properties : Pharmacopeial standards specify ≥98.5% purity, highlighting its well-characterized profile as an antiviral drug. Its methyl-free structure contrasts with derivatives bearing alkyl or aryl substituents .
- Applications : Clinically used for influenza A and Parkinson’s disease, demonstrating the pharmacological relevance of tricyclic amines .
N-Benzyl-3,7-dimethyl(tricyclo[3.3.0.0³,⁷]oct-1-yl)amine hydrochloride (22a•HCl)
- Structure : Smaller tricyclic core ([3.3.0.0³,⁷]octane) with benzyl and methyl substituents.
- Synthesis : Prepared via reductive amination using NaBH₃CN and benzaldehyde, yielding 88.5% after crystallization .
- Analysis : Characterized by IR (N–H stretch at ~2500 cm⁻¹) and NMR (aromatic protons at δ 7.2–7.4 ppm) .
N-Methyl[(tricyclo[3.3.1.0³,⁷]non-3-yl)methyl]amine hydrochloride (19 HCl)
- Structure: Features a [3.3.1.0³,⁷]nonane core with a methylated amine side chain.
- Synthesis: Catalytic hydrogenation (Pd/C) in absolute ethanol .
Functional Group Derivatives
Tricyclo[5.2.1.0²,⁶]decane-8-sulfonyl Chloride
- Structure : Replaces the amine group with a sulfonyl chloride at the 8-position.
- Properties : Molecular weight 234.74 g/mol (C₁₀H₁₅ClO₂S). Discontinued commercial availability limits its current use .
- Contrast : The sulfonyl group introduces electrophilicity, enabling nucleophilic substitution reactions, unlike the nucleophilic amine in the target compound .
rac-(1R,2R,6R,7R,8R)-8-Ethynyltricyclo[5.2.1.0²,⁶]decan-8-ol
- Structure : Shares the [5.2.1.0²,⁶]decane backbone but substitutes the amine with an ethynyl-hydroxyl group.
- Reactivity : The ethynyl group enables click chemistry applications, diverging from the amine’s hydrogen-bonding capacity .
Spectroscopic Characterization
Data Tables
Table 2: Key Spectral Data
Biological Activity
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is a complex organic compound characterized by its unique tricyclic structure and amine functional group. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H17N·HCl
- Molecular Weight : 187.71 g/mol
- Chemical Structure : The tricyclic framework allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to alterations in cellular pathways and physiological responses. The compound's tricyclic structure facilitates its fit into binding sites, influencing various biochemical processes.
Key Mechanisms:
- Receptor Modulation : Interacts with neurotransmitter receptors, potentially influencing mood and anxiety.
- Enzyme Interaction : May inhibit or activate enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest potential anxiolytic properties, indicating its role in mood regulation.
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Studies
- Anxiolytic Activity :
- Antitumor Properties :
- Neuroprotection :
Summary of Biological Activities
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Role | Molar Ratio | Solvent | Reaction Time |
|---|---|---|---|---|
| Tetrachloromonospirophosphazene | Core scaffold | 1:1 | THF | 3 days |
| Carbazolyldiamine | Amine donor | 1:1 | THF | Room temp. |
| Triethylamine | Base | 2:1 | THF | - |
How can structural characterization of Tricyclo[5.2.1.0²⁶]decan-8-amine hydrochloride be rigorously validated?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR : Confirm amine proton environments and tricyclic carbon backbone .
- X-ray crystallography : Resolve spatial arrangement and hydrogen bonding patterns (if single crystals are obtainable) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H⁺] or [M+Cl⁻] ions) .
Advanced Consideration : For ambiguous spectral data, comparative analysis with structurally related adamantane derivatives (e.g., Memantine Hydrochloride) can clarify peak assignments .
What strategies mitigate instability of Tricyclo[5.2.1.0²⁶]decan-8-amine hydrochloride under physiological conditions?
Advanced Research Question
Instability often arises from hydrolysis or oxidation. Methodological solutions include:
- Prodrug modification : Introduce dithiocarbonate or ester groups to shield reactive amines, as demonstrated in tricyclo-decan-8-yl dithiocarbonate derivatives .
- Lyophilization : Store the compound as a lyophilized powder to minimize moisture exposure .
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to mimic physiological stability .
How should researchers reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?
Advanced Research Question
Discrepancies may stem from bioavailability or metabolic differences. Steps to address this:
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
Metabolite identification : Use hepatic microsome assays to detect active/inactive derivatives .
Dose optimization : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein binding assays .
What analytical techniques ensure high purity of Tricyclo[5.2.1.0²⁶]decan-8-amine hydrochloride for pharmacological studies?
Basic Research Question
Q. Table 2: Example HPLC Parameters
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 µm) | 70:30 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | UV 254 nm | ~8.2 min |
How can reactivity of the compound be assessed in diverse reaction environments?
Advanced Research Question
Systematic screening under varying conditions is critical:
- pH-dependent stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via NMR or HPLC .
- Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>150°C) .
- Solvent compatibility : Test solubility in DMSO, ethanol, and PBS to guide formulation .
What safety protocols are recommended for handling Tricyclo[5.2.1.0²⁶]decan-8-amine hydrochloride?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste disposal : Segregate organic and halogenated waste for professional treatment .
How can researchers design robust biological interaction studies for this compound?
Advanced Research Question
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., IL-6, MMP3) on gold arrays to measure binding kinetics .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for receptor-ligand interactions .
- Molecular docking : Use AutoDock Vina to predict binding poses relative to adamantane-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
